3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid

Description

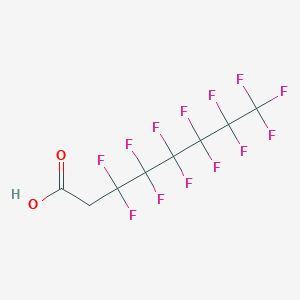

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid (CAS RN 53826-12-3), also known as 2H,2H-Perfluorooctanoic Acid, is a partially fluorinated carboxylic acid with the molecular formula C₈H₃F₁₃O₂. It is a white to off-white solid classified as a per- and polyfluoroalkyl substance (PFAS) . Structurally, it features 13 fluorine atoms distributed across the octanoic acid backbone, with two hydrogens retained at the α- and β-positions (C1 and C2), distinguishing it from fully fluorinated analogs like perfluorooctanoic acid (PFOA). This compound is utilized in industrial applications such as surfactants, coatings, and emulsifiers due to its hydrophobic and oleophobic properties .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIIEJPCFNNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2COOH, C8H3F13O2 | |

| Record name | 6:2 FTCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472556 | |

| Record name | 2-(Perfluorohexyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53826-12-3 | |

| Record name | 2-(Perfluorohexyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The alcohol precursor, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol (CAS 647-42-7), is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The reaction proceeds via a two-electron oxidation mechanism, converting the primary alcohol to a ketone intermediate before further oxidation to the acid.

Reaction Equation :

Optimized Parameters :

Industrial-Scale Adaptations

Large-scale production replaces Jones reagent with KMnO₄ in acidic media to reduce chromium waste. This method achieves comparable yields (75–78%) but requires stringent pH control (pH 2–3).

Nucleophilic Substitution with Perfluorohexyl Iodide

Alkylation of Ethyl Acetoacetate

Perfluorohexyl iodide (C₆F₁₃I) reacts with ethyl acetoacetate in the presence of K₂CO₃, forming a fluorinated β-keto ester. Hydrolysis with HCl yields the final acid.

Reaction Equation :

Key Data :

Limitations

Perfluorohexyl iodide’s commercial scarcity (≥$1,200/mol) limits this method to small-scale research.

Reductive Amination Pathway

Synthesis of Fluorous Amine Intermediate

A fluorous alcohol (C₆F₁₃CH₂CH₂OH) is converted to its tosylate derivative using TsCl, followed by azidation (NaN₃) and reduction (LiAlH₄) to yield 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylamine.

Reaction Steps :

-

Tosylation:

-

Azidation:

-

Reduction:

Acid Formation via Hydrolysis

The amine intermediate undergoes oxidative hydrolysis with H₂O₂ in H₂SO₄, yielding the carboxylic acid.

Yield : 45–52% (over three steps).

Direct Fluorination of Octanoic Acid Derivatives

Electrochemical Fluorination (ECF)

Octanoyl chloride is fluorinated using anhydrous HF in a Simons ECF cell at 4–6 V. This method produces a mixture of perfluorinated acids, requiring chromatography for purification.

Typical Conditions :

Chemical Reactions Analysis

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are perfluorinated carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of fluorinated polymers and surfactants.

Biology: The compound is studied for its potential use in biological imaging and as a probe for studying protein-ligand interactions.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function and stability. It can also form strong hydrogen bonds with specific amino acid residues, influencing protein-ligand interactions and enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | CAS RN | Molecular Formula | Fluorine Atoms | Functional Group | Chain Length |

|---|---|---|---|---|---|

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid | 53826-12-3 | C₈H₃F₁₃O₂ | 13 | Carboxylic acid | C8 |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | C₈HF₁₅O₂ | 15 | Carboxylic acid | C8 |

| Perfluorohexanoic acid (PFHxA) | 307-24-4 | C₆HF₁₁O₂ | 11 | Carboxylic acid | C6 |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic acid | 27619-97-2 | C₈H₅F₁₃O₃S | 13 | Sulfonic acid | C8 |

- Functional Groups : The carboxylic acid group (-COOH) differentiates it from sulfonic acid analogs (e.g., CAS 27619-97-2), which exhibit higher acidity and solubility in water .

Environmental and Toxicological Profiles

Table 2: Environmental and Health Impact Comparisons

- Toxicity: While PFOA exhibits high toxicity (EC₅₀ = 75 mg/L in Vibrio fischeri assays), tridecafluorooctanoic acid’s reduced fluorination may lower its ecological impact, though specific studies are lacking .

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid (TDFOA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its widespread environmental presence and potential biological effects. This compound is structurally related to other PFAS compounds and is often studied for its persistence in the environment and its implications for human health.

- Molecular Formula : C8HF17O2

- Molecular Weight : 414.08 g/mol

- Physical State : Liquid

- Boiling Point : Approximately 215-217 °C

Biological Activity

The biological activity of TDFOA is primarily associated with its interactions at the cellular level and its potential toxicological effects. Research indicates that TDFOA can influence various biological systems through multiple mechanisms:

- Endocrine Disruption : TDFOA has been shown to interfere with hormonal signaling pathways. Studies suggest that PFAS can bind to hormone receptors and disrupt normal endocrine functions.

- Cytotoxicity : Research has demonstrated that TDFOA exhibits cytotoxic effects in various cell lines. It can induce oxidative stress and apoptosis in human liver cells (HepG2) at certain concentrations .

- Immune System Impact : There is evidence that TDFOA can modulate immune responses. For instance, exposure to PFAS has been linked to altered immune function in animal models, suggesting potential implications for human health .

- Reproductive Toxicity : Animal studies have indicated that exposure to TDFOA may lead to reproductive toxicity. Effects observed include changes in reproductive hormone levels and alterations in fetal development .

Case Studies

Several studies have investigated the biological effects of TDFOA:

- Study 1 : A study conducted on mice exposed to varying concentrations of TDFOA found significant alterations in liver function markers and increased oxidative stress indicators compared to control groups .

- Study 2 : In vitro studies using human immune cells demonstrated that TDFOA exposure led to reduced cytokine production following stimulation with lipopolysaccharides (LPS), indicating potential immunosuppressive effects .

Data Table: Summary of Biological Effects

Environmental Persistence and Human Exposure

TDFOA is persistent in the environment due to its chemical stability and resistance to degradation. It has been detected in various environmental matrices including water sources and wildlife. Human exposure primarily occurs through contaminated drinking water and food sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.